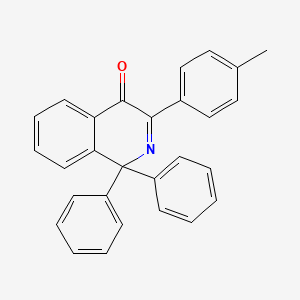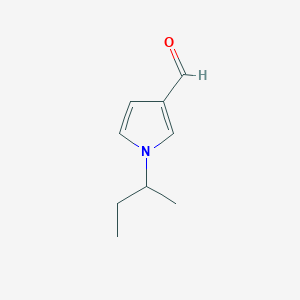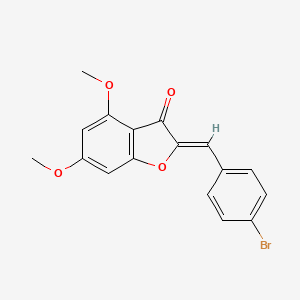
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- is a complex organic compound belonging to the class of isoquinolinones. This compound is characterized by its unique structure, which includes an isoquinolinone core substituted with a 4-methylphenyl group and two phenyl groups. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of anthranilamide with aryl, alkyl, and hetero-aryl aldehydes in the presence of a catalyst such as CuCl2 under refluxing ethanol . This reaction forms a Schiff base intermediate, which is then converted into the desired isoquinolinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Indazole: Known for its anti-inflammatory and antimicrobial activities.
Imidazole: Exhibits a broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isoquinolinone core and the presence of both phenyl and methylphenyl groups make it a versatile compound for various applications.
Properties
CAS No. |
102301-79-1 |
|---|---|
Molecular Formula |
C28H21NO |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,1-diphenylisoquinolin-4-one |
InChI |
InChI=1S/C28H21NO/c1-20-16-18-21(19-17-20)26-27(30)24-14-8-9-15-25(24)28(29-26,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19H,1H3 |
InChI Key |
ZJZFGYBKUQCSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)








![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)


![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
